molecular formula C12H8N4O2 B371209 2-Anilino-5-nitronicotinonitrile

2-Anilino-5-nitronicotinonitrile

Cat. No.: B371209
M. Wt: 240.22g/mol
InChI Key: HSMOFFGAHHOBDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Anilino-5-nitronicotinonitrile is a substituted pyridine derivative characterized by a nitrile group at position 3, a nitro group at position 5, and an anilino (phenylamino) substituent at position 2. However, direct data on this specific compound is absent in the provided evidence, necessitating comparisons with structurally related analogs.

Properties

Molecular Formula

C12H8N4O2

Molecular Weight

240.22g/mol

IUPAC Name

2-anilino-5-nitropyridine-3-carbonitrile

InChI

InChI=1S/C12H8N4O2/c13-7-9-6-11(16(17)18)8-14-12(9)15-10-4-2-1-3-5-10/h1-6,8H,(H,14,15)

InChI Key

HSMOFFGAHHOBDC-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC2=C(C=C(C=N2)[N+](=O)[O-])C#N

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C=C(C=N2)[N+](=O)[O-])C#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key physicochemical properties and safety profiles of 2-Anilino-5-nitronicotinonitrile analogs, derived from the evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS No. Key Substituents Safety Notes (First Aid)
2-Methyl-5-nitronicotinonitrile C₇H₅N₃O₂ 163.13 60915-14-2 Methyl (C-2), Nitro (C-5), Nitrile Not explicitly stated in SDS
Methyl 2-amino-5-nitronicotinate C₇H₇N₃O₄ 197.15 88312-64-5 Amino (C-2), Methoxycarbonyl (C-3) General first aid: consult physician
6-Amino-5-nitropicolinonitrile Not provided Not provided Not provided Amino (C-6), Nitro (C-5), Nitrile Remove to fresh air if inhaled
2-Amino-6-methylnicotinonitrile C₇H₇N₃ 133.15 84647-20-1 Amino (C-2), Methyl (C-6), Nitrile Wash skin with soap/water; eye rinse
Ethyl 2-hydroxy-5-nitronicotinate C₈H₈N₂O₅ 212.2 156896-54-7 Hydroxy (C-2), Ethoxycarbonyl (C-3) Artificial respiration if inhaled

Key Observations:

Substituent Effects on Reactivity: Nitro Group: All compounds share a nitro group at position 5, which enhances electrophilic character and may facilitate nucleophilic aromatic substitution reactions. Anilino vs. Nitrile vs. Ester: The nitrile group (as in 2-Methyl-5-nitronicotinonitrile) offers different electronic effects compared to ester functionalities (e.g., Ethyl 2-hydroxy-5-nitronicotinate), influencing solubility and stability .

Safety and Handling: Inhalation Risks: Common first-aid measures for nitronicotinonitrile analogs include moving to fresh air and providing artificial respiration if breathing is impaired .

Synthetic Utility: Methyl 2-amino-5-nitronicotinate (CAS 88312-64-5) is used as an intermediate in pharmaceutical synthesis, highlighting the role of nitro and amino groups in building bioactive molecules . Ethyl 2-hydroxy-5-nitronicotinate’s ester group may enhance its utility in coupling reactions compared to nitrile-bearing analogs .

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